1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic aryloxypropanolamine derivative characterized by a phenoxy backbone substituted with methyl and isopropyl groups, coupled with a 4-methylpiperazine moiety. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-14(2)17-6-5-15(3)11-18(17)22-13-16(21)12-20-9-7-19(4)8-10-20;;/h5-6,11,14,16,21H,7-10,12-13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTIZRXZDRNQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-2-(propan-2-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with epichlorohydrin to form an epoxide intermediate. This
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of phenoxy-piperazine-propanol derivatives, which are distinguished by variations in substituents on the phenoxy ring and the piperazine moiety. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Studies :
Substituent Impact on Bioactivity: Phenoxy Group Modifications:
- Halogenated substituents (e.g., chlorine, fluorine) enhance receptor binding via electron-withdrawing effects .
- Piperazine Variations :
- 4-Methylpiperazine (target compound) balances basicity and solubility, while ethyl or fluorophenyl substituents alter selectivity for G-protein-coupled receptors .
Pharmacokinetic Differences :
- Dihydrochloride salts (common across analogs) improve aqueous solubility but may reduce oral bioavailability compared to free bases .
- Compounds with bulkier substituents (e.g., isopropyl, naphthalene) exhibit longer half-lives due to reduced metabolic clearance .
Therapeutic Potential: The target compound’s isopropyl-phenoxy and methylpiperazine combination may favor β-blocker or antipsychotic activity, akin to propranolol or aripiprazole analogs . Fluorinated analogs show promise in oncology and neurology due to enhanced target specificity .
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